molecular formula C9H10BrNO4 B13987740 5-Bromo-2-(2-methoxyethoxy)nicotinic acid

5-Bromo-2-(2-methoxyethoxy)nicotinic acid

Cat. No.: B13987740
M. Wt: 276.08 g/mol
InChI Key: HYKOJNGNYRFRKW-UHFFFAOYSA-N
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Description

5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position, a 2-methoxyethoxy group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(2-methoxyethoxy)pyridine-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-(2-methoxyethoxy)pyridine-3-boronic acid is coupled with a brominated pyridine derivative in the presence of a palladium catalyst and a base. This reaction is usually performed in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of 5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid typically involves large-scale bromination or coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) are commonly used, along with bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

    Oxidation and Reduction Reactions: Products include carboxylates, alcohols, or other oxidized/reduced derivatives.

Scientific Research Applications

5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or antagonist by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid is unique due to the presence of both the 2-methoxyethoxy group and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various chemical reactions and scientific research, making it a valuable compound in the fields of chemistry, biology, and industry.

Properties

Molecular Formula

C9H10BrNO4

Molecular Weight

276.08 g/mol

IUPAC Name

5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10BrNO4/c1-14-2-3-15-8-7(9(12)13)4-6(10)5-11-8/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

HYKOJNGNYRFRKW-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=N1)Br)C(=O)O

Origin of Product

United States

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